3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a chemical compound that features a unique structure combining an aniline derivative with a dithiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the reaction of 3,5-dichloroaniline with a dithiazole precursor under controlled conditions. One common method includes the chlorination of 4-chloro-2-nitrotoluene, followed by oxidation and hydrogenation to yield 4,6-dichloro amino benzoic acid. This intermediate is then decarboxylated to produce 3,5-dichloroaniline, which reacts with the dithiazole precursor to form the final product .
Industrial Production Methods
Industrial production of 3,5-dichloroaniline, a key precursor, involves the use of catalysts to enhance reaction selectivity and yield. The process includes chlorination, rectification, and separation steps to obtain high-purity 3,5-dichloroaniline . This compound is then used in further reactions to synthesize this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Uniqueness
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its dithiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61343-70-2 |
---|---|
Molecular Formula |
C8H6Cl2N2O2S2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1,1-dioxo-1,4,2-dithiazol-3-amine |
InChI |
InChI=1S/C8H6Cl2N2O2S2/c9-5-1-6(10)3-7(2-5)11-8-12-16(13,14)4-15-8/h1-3H,4H2,(H,11,12) |
InChI Key |
RMNCPISHWQKOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=NS1(=O)=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.